molecular formula C26H23FN2O3S2 B2547189 N2-(2,4-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE CAS No. 890819-78-0

N2-(2,4-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2547189
CAS No.: 890819-78-0
M. Wt: 494.6
InChI Key: QNAVRHIZBRPIFZ-UHFFFAOYSA-N
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Description

N2-(2,4-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a useful research compound. Its molecular formula is C26H23FN2O3S2 and its molecular weight is 494.6. The purity is usually 95%.
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Biological Activity

N2-(2,4-DIMETHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE, with the CAS number 890822-65-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C26H23FN2O3S2
  • Molecular Weight : 494.6 g/mol
  • Structure : The compound features a thiophene core with various substituents that contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds of this class may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains by inhibiting their virulence factors. For instance, compounds targeting the type III secretion system (T3SS) have demonstrated potential in reducing bacterial infections in vivo .
  • Neuroprotective Effects : Some studies suggest that related thiophene derivatives may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal models .

Therapeutic Applications

  • Antiepileptic Agents : Research has highlighted the potential of thiophene derivatives in treating epilepsy by modulating neurochemical pathways involved in seizure activity. For example, compounds have been shown to alter levels of neurotransmitters such as serotonin and GABA, contributing to their anticonvulsant effects .
  • Antibacterial Agents : The compound is being explored for its antibacterial properties, particularly against strains resistant to conventional antibiotics. Its mechanism involves disrupting bacterial virulence without directly inhibiting growth, which may reduce the likelihood of resistance development .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound in a zebrafish model of epilepsy. The findings suggested that the compound significantly reduced seizure-like behaviors and oxidative stress markers, indicating its potential as an antiepileptic agent through neurochemical modulation .

Case Study 2: Antibacterial Activity

In vivo studies demonstrated that similar thiophene compounds effectively reduced the burden of Salmonella infections in mice models. The administration led to a significant decrease in bacterial load and improved survival rates, highlighting the therapeutic potential of these compounds in treating bacterial infections .

Data Table

Property Value
Molecular FormulaC26H23FN2O3S2
Molecular Weight494.6 g/mol
Antimicrobial ActivityEffective against T3SS
Neuroprotective EffectsModulates neurotransmitters
Potential ApplicationsAntiepileptic, Antibacterial

Properties

IUPAC Name

[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3S2/c1-15-4-11-20(12-5-15)34(31,32)25-22(28)24(23(30)18-7-9-19(27)10-8-18)33-26(25)29-21-13-6-16(2)14-17(21)3/h4-14,29H,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAVRHIZBRPIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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